molecular formula C6H15N B1268049 N-tert-Butylethylamine CAS No. 4432-77-3

N-tert-Butylethylamine

Cat. No. B1268049
CAS RN: 4432-77-3
M. Wt: 101.19 g/mol
InChI Key: XQOIBQBPAXOVGP-UHFFFAOYSA-N
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Description

N-tert-Butylethylamine is a chemical compound with the formula C6H15N . It has a molecular weight of 101.1900 . The IUPAC Standard InChI is InChI=1S/C6H15N/c1-5-7-6(2,3)4/h7H,5H2,1-4H3 .


Molecular Structure Analysis

The molecular structure of N-tert-Butylethylamine consists of a nitrogen atom bonded to an ethyl group and a tert-butyl group .


Physical And Chemical Properties Analysis

N-tert-Butylethylamine has a density of 0.7±0.1 g/cm3, a boiling point of 92.5±8.0 °C at 760 mmHg, and a vapor pressure of 51.5±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 33.2±3.0 kJ/mol . The flash point is -7.2±9.3 °C . The index of refraction is 1.405 . The molar refractivity is 33.4±0.3 cm3 . It has 1 H bond acceptor, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis of Temperature Sensitive Hydrogels

N-tert-Butylethylamine (NtBA) is used in the synthesis of novel temperature sensitive hydrogels. It is used as a comonomer along with acrylamide (AAm) and polymerized by free-radical crosslinking copolymerization. The poly(ethylene glycol) (PEG) with molecular weight of 400, 4000 and 6000 g·mol-1 is used as the porogen . These hydrogels have enhanced temperature sensitivity and superior kinetics during the swelling, deswelling and pulsatile swelling processes .

Controlled Drug Delivery Systems

The temperature sensitive hydrogels synthesized using N-tert-Butylethylamine show great potential for controlled drug delivery systems. They exhibit controlled release of salicylic acid, demonstrating their usability .

Synthesis of Functional Polyolefins

N-tert-Butylethylamine can be used in the copolymerization of ethylene with polar monomers to produce functional polyolefins . This process is appealing due to its simple operation and controllable product microstructure .

Industrial Production of Polar Polyethylenes

Nickel catalysts, which are low-cost and extensively utilized in academia for the synthesis of polar polyethylenes, can be used in the copolymerization of ethylene with N-tert-Butylethylamine . This process is suitable for industrial production conditions .

Stereoselective Synthesis of Chiral Amine Ligands

N-tert-Butylethylamine can be used in the stereoselective synthesis of chiral amine ligands . This process involves the reaction of sulfinimine derived from N-tert-Butylethylamine with Grignard addition .

Safety and Hazards

N-tert-Butylethylamine is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage, and is toxic if inhaled . It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to handle in accordance with good industrial hygiene and safety practice .

Relevant Papers One relevant paper found is titled "Synthesis and characterization of poly(N-tert-butylacrylamide-co-acrylamide) hydrogel with enhanced responsive properties" . This paper discusses the synthesis and characterization of a hydrogel using N-tert-butylacrylamide, which could be related to N-tert-Butylethylamine.

properties

IUPAC Name

N-ethyl-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-5-7-6(2,3)4/h7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOIBQBPAXOVGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334567
Record name N-tert-Butylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butylethylamine

CAS RN

4432-77-3
Record name N-tert-Butylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl(ethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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